molecular formula C12H19NO4 B2824875 rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 2007925-03-1; 2068137-96-0

rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No. B2824875
CAS RN: 2007925-03-1; 2068137-96-0
M. Wt: 241.287
InChI Key: IQWBJVMOAYVPGM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
BenchChem offers high-quality rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2007925-03-1; 2068137-96-0

Product Name

rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Molecular Formula

C12H19NO4

Molecular Weight

241.287

IUPAC Name

prop-2-enyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-5-6-16-10(14)8-7-9(8)13-11(15)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,15)/t8-,9+/m1/s1

InChI Key

IQWBJVMOAYVPGM-BDAKNGLRSA-N

SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OCC=C

solubility

not available

Origin of Product

United States

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